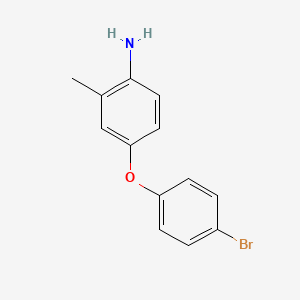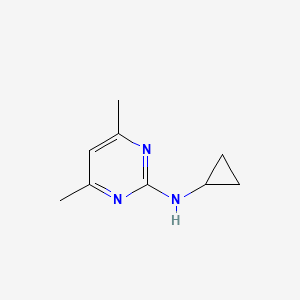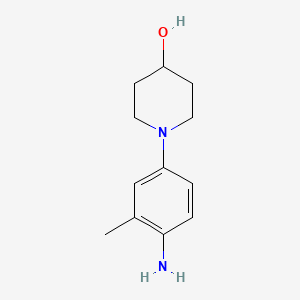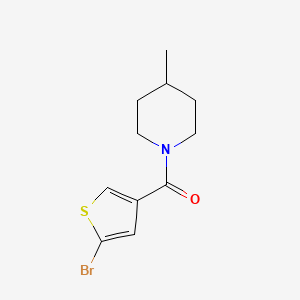
Acide 6-(propylcarbamoyl)pyridine-2-carboxylique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Médecine
Dans le domaine médical, ce composé est prometteur en raison de sa similitude structurale avec les acides pyridinecarboxyliques, connus pour être impliqués dans diverses activités pharmacologiques. Le groupe propylcarbamoyle pourrait potentiellement être exploité dans la conception de médicaments, améliorant la solubilité ou les propriétés pharmacocinétiques de nouveaux médicaments .
Agriculture
L'« acide 6-(propylcarbamoyl)pyridine-2-carboxylique » peut servir d'agent chélatant pour les micronutriments dans les engrais. Son cycle pyridine pourrait lier les métaux essentiels, facilitant leur absorption par les plantes. Cette application est spéculative, basée sur le comportement connu des acides pyridinecarboxyliques similaires .
Science des matériaux
En science des matériaux, ce composé pourrait être utilisé dans la synthèse de nouveaux polymères ou comme ligand pour créer des structures métallo-organiques (MOF). Ces matériaux ont de vastes applications, du stockage de gaz à la catalyse .
Sciences de l'environnement
Les applications environnementales potentielles du composé pourraient inclure son utilisation comme précurseur de composés capables de remédier aux sols ou aux eaux contaminés, en particulier s'il peut se lier aux métaux lourds ou à d'autres polluants .
Chimie analytique
L'« this compound » pourrait être utilisé en chimie analytique comme réactif ou étalon pour l'étalonnage des instruments. Sa structure unique pourrait être utile dans le développement de nouvelles méthodes analytiques .
Biochimie
En biochimie, le composé pourrait être impliqué dans des études d'inhibition enzymatique, étant donné que les dérivés de la pyridine interagissent souvent avec les sites actifs des enzymes. Il pourrait également être utilisé pour étudier les interactions protéine-ligand.
Pharmacologie
Ce composé peut trouver des applications en pharmacologie pour le développement de nouveaux agents thérapeutiques. Sa structure pourrait être la clé de la synthèse de composés ayant une activité potentielle contre diverses maladies .
Génie chimique
En génie chimique, l'« this compound » pourrait être utilisé dans l'optimisation des procédés, en particulier dans la synthèse de produits chimiques fins où ses propriétés pourraient améliorer les efficacités ou les sélectivités des réactions .
Mécanisme D'action
6-(Propylcarbamoyl)pyridine-2-carboxylic acid has been found to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes and other enzymes involved in drug metabolism. It has also been found to interact with cell membrane receptors, such as G-protein-coupled receptors and ion channels. This interaction is thought to be the mechanism by which 6-(Propylcarbamoyl)pyridine-2-carboxylic acid exerts its effects in laboratory experiments.
Biochemical and Physiological Effects
6-(Propylcarbamoyl)pyridine-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, as well as to have an inhibitory effect on the growth of certain cancer cells. In addition, 6-(Propylcarbamoyl)pyridine-2-carboxylic acid has been found to have an effect on the nervous system, acting as a sedative and an antidepressant.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, 6-(Propylcarbamoyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research, making it a versatile compound for use in a variety of experiments. However, there are some limitations to the use of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in laboratory experiments. It has been found to be toxic in high concentrations, and it can be difficult to accurately measure the concentration of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in solution.
Orientations Futures
There are a number of potential future directions for the use of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in scientific research. One potential direction is the development of new methods for the synthesis of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, which could potentially increase the efficiency and cost-effectiveness of the synthesis process. In addition, further research could be conducted into the biochemical and physiological effects of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, as well as its potential applications in drug discovery and biochemistry. Finally, further research could be conducted into the toxicity of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid, and potential methods for mitigating its toxic effects.
Propriétés
IUPAC Name |
6-(propylcarbamoyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-6-11-9(13)7-4-3-5-8(12-7)10(14)15/h3-5H,2,6H2,1H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXMXLGRSWULDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(2-Methoxyethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386274.png)
![3-Chloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386275.png)


![2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1386279.png)





![2-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1386292.png)
![2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1386293.png)
